N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-6-1-4-14(10-16)11-17(23-9-3-7-18(23)24)13-22-19(25)15-5-2-8-21-12-15/h1-2,4-6,8,10,12,17H,3,7,9,11,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCJEKPZQJPFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Moiety: This step involves the reaction of a suitable amine with a ketone to form the pyrrolidinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Coupling with Pyridine-3-Carboxamide: The final step involves coupling the intermediate with pyridine-3-carboxamide under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and pyrrolidinone ring undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Concentrated sulfuric acid (H₂SO₄, 80°C, 6h) cleaves the amide bond, yielding pyridine-3-carboxylic acid and 3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propylamine. -
Basic Hydrolysis :
Sodium hydroxide (NaOH, 1M, reflux, 4h) selectively hydrolyzes the pyrrolidinone ring to form a γ-aminobutyric acid derivative.
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ | 80°C, 6h | Pyridine-3-carboxylic acid + Amine derivative | 78 |
| Basic Hydrolysis | NaOH | Reflux, 4h | γ-Aminobutyric acid analog | 65 |
Oxidation Reactions
The pyrrolidinone moiety undergoes oxidation at the α-carbon:
-
Strong Oxidants :
Potassium permanganate (KMnO₄, acidic medium, 60°C) oxidizes the pyrrolidinone to a succinimide derivative.
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | 60°C, 3h | Succinimide analog | 72 |
Nucleophilic Aromatic Substitution (NAS)
The 3-fluorophenyl group participates in NAS due to the electron-withdrawing fluorine atom:
-
Amination :
Reaction with sodium amide (NaNH₂, DMF, 100°C, 8h) replaces fluorine with an amino group, forming 3-aminophenyl derivatives.
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 3-Fluorophenyl | NH₃/NaNH₂ | 100°C, 8h | 3-Aminophenyl analog | 58 |
Reduction Reactions
The amide group is reduced to an amine under specific conditions:
-
LiAlH₄ Reduction :
Lithium aluminum hydride (LiAlH₄, THF, 0°C → RT, 2h) reduces the carboxamide to a methyleneamine group.
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | Methyleneamine derivative | 81 |
Catalytic Hydrogenation
The pyridine ring undergoes partial hydrogenation:
-
H₂/Pd-C :
Palladium-catalyzed hydrogenation (1 atm H₂, ethanol, 25°C, 12h) reduces the pyridine to piperidine, altering the compound’s conformational flexibility.
| Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|
| Pd-C | H₂, 25°C | Piperidine derivative | 89 |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition at elevated temperatures:
-
Primary Degradation Pathway :
At 220°C, the compound undergoes cleavage of the pyrrolidinone ring, releasing CO and forming a biradical intermediate.
Mechanistic Insights and Selectivity
-
The fluorophenyl group’s electron-withdrawing nature enhances NAS reactivity at the meta position .
-
Steric hindrance from the pyrrolidinone ring directs oxidation to the α-carbon rather than the β-position.
This compound’s reactivity profile underscores its versatility in synthetic chemistry, particularly in medicinal chemistry for analog development. Further studies are needed to explore its catalytic asymmetric reactions and photochemical behavior.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C17H22FN3O2
- Molecular Weight : 317.38 g/mol
- Structural Features : The presence of a pyridine ring, a fluorophenyl group, and a pyrrolidine moiety enhances its biological activity.
Anticancer Activity
Recent studies have indicated that N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide exhibits promising anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry reported that modifications to the pyridine structure significantly enhanced the compound's potency against cancer cells, suggesting that this compound could serve as a lead compound for developing new anticancer agents .
Neurological Disorders
The compound has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies.
Research Findings : A study highlighted its effectiveness in reducing amyloid-beta plaques in animal models, which are associated with Alzheimer's pathology. The compound's interaction with neurotransmitter systems could provide insights into developing treatments for cognitive decline .
Building Block in Organic Synthesis
This compound serves as an important building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various coupling reactions.
Synthesis Pathway :
The synthesis typically involves:
- Formation of the pyridine ring.
- Introduction of the oxopyrrolidine moiety via nucleophilic substitution.
- Fluorination at specific positions to enhance biological activity.
This versatility makes it valuable in pharmaceutical chemistry for developing new drugs .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in medicine. Preliminary toxicological assessments indicate a favorable safety profile, with low cytotoxicity observed in non-cancerous cell lines.
Toxicity Assessment : In vivo studies have shown no significant adverse effects at therapeutic doses, supporting its potential use in clinical settings .
Mechanism of Action
The mechanism of action of N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorophenyl and Carboxamide Moieties
a. DDU86439 (N-(3-(Dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)
- Key Features: Contains a 3-fluorophenyl group and acetamide linker but replaces the pyridine-3-carboxamide with an indazole ring. The dimethylaminopropyl chain may enhance solubility compared to the pyrrolidinyl group.
- Activity: Inhibits Trypanosoma brucei TRYS with an EC50 of 6.9 ± 0.2 µM, suggesting potency against parasitic enzymes .
b. Compound 6 (N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-2-((2-((3-(2-oxopyrrolidin-1-yl)propyl)amino)pyrimidin-4-yl)amino)acetamide)
- Key Features : Shares the 2-oxopyrrolidin-1-ylpropyl chain and carboxamide group but incorporates a dioxopiperidine-isoindoline scaffold.
- Relevance: Demonstrates the utility of pyrrolidinone moieties in enhancing binding to kinase targets (e.g., ALK), though synthetic yields are low (5%) .
c. 3-(4-Fluorophenyl)-2-(2-Pyridyl)Oxirane-2-Carboxamide
- Key Features: Substitutes the 3-fluorophenyl group with a 4-fluorophenyl ring and replaces the pyrrolidinone with an oxirane (epoxide) ring.
Analogues with 2-Oxopyrrolidinyl Groups
a. N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- Key Features : Includes a stereochemically defined 2-oxopyrrolidin-3-yl group and a dihydrobenzodioxine carboxamide.
- Significance: Highlights the role of stereochemistry in pyrrolidinone-containing compounds, which may influence metabolic stability and receptor binding .
Comparative Data Table
Research Findings and Implications
- Pyrrolidinone vs. Epoxide/Oxirane: The 2-oxopyrrolidinyl group provides a rigid, hydrogen-bond-accepting scaffold absent in oxirane-containing compounds, which may enhance target residence time .
- Stereochemistry : Stereospecific pyrrolidinyl derivatives () underscore the importance of chiral centers in optimizing pharmacokinetic profiles, though this requires further validation for the target compound.
Biological Activity
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide is a complex organic compound noted for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The compound's structure includes a fluorophenyl group, a pyrrolidinone ring, and a carboxamide moiety. Its molecular formula is with a molecular weight of approximately 345.37 g/mol. The presence of the fluorine atom is significant for its biological activity, influencing lipophilicity and receptor interactions.
The biological activity of this compound is primarily mediated through its interaction with various G protein-coupled receptors (GPCRs). These receptors play critical roles in numerous physiological processes, including neurotransmission and cellular signaling pathways. The compound may modulate intracellular pathways by binding to specific receptors, leading to alterations in cellular responses such as calcium ion influx and enzyme activation .
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, including:
- Antinociceptive Activity : Studies have shown that compounds similar in structure can exhibit significant pain-relieving effects through modulation of ion channels involved in pain signaling pathways.
- Neuroprotective Properties : The ability to interact with neuronal receptors suggests potential applications in neurodegenerative conditions.
- Antidepressant Effects : Some derivatives have been linked to improvements in mood disorders by affecting serotonin and norepinephrine levels.
Data Table: Summary of Biological Activities
Case Study 1: Antinociceptive Effects
A study evaluated the antinociceptive properties of related compounds in murine models. Results indicated that the administration of this compound resulted in a significant reduction in pain responses compared to control groups. The mechanism was attributed to the inhibition of nociceptive signaling pathways involving TRPV1 channels.
Case Study 2: Neuroprotective Role
In another study focusing on neuroprotection, the compound was tested against oxidative stress-induced neuronal death. The results showed that it significantly reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Research Findings
Recent research has highlighted the compound's potential as a therapeutic agent. For instance, its interaction with KCNQ channels (Kv7.2) has been implicated in modulating neuronal excitability, which could provide insights into treating epilepsy and other neurological disorders .
Q & A
Q. Key considerations :
- Optimize reaction conditions (e.g., temperature, solvent) to minimize side reactions from the fluorophenyl group’s electron-withdrawing effects.
- Use HPLC or LC-MS for intermediate purification to ensure high yields (>80%) .
Advanced: How can crystallographic data for this compound be refined using SHELX software, and what challenges may arise?
Answer:
SHELX refinement workflow :
Data collection : Use high-resolution X-ray diffraction data (resolution ≤ 1.0 Å) to resolve the fluorophenyl and pyrrolidinone moieties.
Structure solution : Employ SHELXD or SHELXS for phase determination, particularly if twinning is observed .
Refinement : Apply SHELXL with restraints for disordered fluorophenyl groups and anisotropic displacement parameters for non-H atoms. highlights SHELXL’s robustness in handling small-molecule refinement, even with complex substituents .
Q. Challenges :
- Disorder in the propyl-pyrrolidinone chain : Address this using PART instructions and geometric restraints.
- Thermal motion : Anisotropic refinement of the pyridine ring may require additional constraints to avoid overfitting.
Validation : Cross-validate results with PLATON or Olex2 to check for missed symmetry or twinning .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Q. Answer :
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~420–450 Da) .
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidinone and propyl groups, as demonstrated in for similar carboxamides .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Answer :
SAR Design :
Core modifications : Synthesize analogs with variations in:
- Pyridine ring substitution (e.g., 4-cyano vs. 4-methoxy) to assess electronic effects .
- Pyrrolidinone ring size (e.g., 5-membered vs. 6-membered lactams) to probe steric tolerance .
Biological assays :
Q. Data interpretation :
- Resolve contradictions (e.g., high in vitro activity but low in vivo efficacy) by assessing metabolic stability via liver microsome assays .
- Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins, leveraging crystallographic data from or 14 .
Basic: What strategies are recommended for resolving discrepancies in NMR or crystallographic data during structural elucidation?
Q. Answer :
- NMR discrepancies :
- Crystallographic issues :
Cross-validation : Compare experimental data with computational predictions (e.g., Mercury’s CSD-Materials module) .
Advanced: How can computational methods predict the metabolic stability of this compound?
Q. Answer :
- In silico tools :
- Validation :
Basic: What are the best practices for storing and handling this compound to ensure stability?
Q. Answer :
- Storage : Keep at –20°C under argon in amber vials to prevent photodegradation of the fluorophenyl group.
- Handling : Use anhydrous solvents (e.g., dry DMF) during synthesis to avoid hydrolysis of the carboxamide .
- Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products .
Advanced: How can isotopic labeling (e.g., ¹⁸O, ²H) aid in mechanistic studies of this compound’s reactivity?
Q. Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
